![molecular formula C14H12N2O2S B2357034 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 681850-03-3](/img/structure/B2357034.png)
4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
“4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound that contains a total of 31 atoms; 12 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It is also known by the IUPAC name "1- (4,6-dimethyl-3- (1H-pyrrol-1-yl)-1H-1lambda3-thieno [2,3-b]pyridin-2-yl)-3- (o-tolyl)urea" .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring. This core is substituted at the 3-position with a pyrrole ring and at the 4,6-positions with methyl groups .Scientific Research Applications
Synthesis and Cyclizations
The compound has been utilized in the synthesis and cyclization of various heterocyclic compounds. Chigorina et al. (2019) demonstrated the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides using 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters. They further analyzed the biological activity of these compounds through in silico methods (Chigorina, Bespalov, & Dotsenko, 2019).
Synthesis of Pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives
El-Kashef et al. (2000) achieved the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (El-Kashef, El-Dean, Geies, Lancelot, Dallemagne, & Rault, 2000).
Synthesis and Transformations
The compound is involved in the synthesis and transformations of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. Kaigorodova et al. (2004) explored the reactions and cyclization of 3-aminothieno[2,3-b]pyridines to produce various substituted derivatives (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
Antioxidant Activity
Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, and its derivatives, and characterized their antioxidant activity, suggesting potential therapeutic applications (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Synthesis of Heterocyclic Compounds
Bakhite et al. (2004) focused on synthesizing new heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety, using the compound as a key intermediate (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2004).
Utilization in Organic Synthesis
Kalugin and Shestopalov (2019) developed a novel method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, using the compound in their reactions (Kalugin & Shestopalov, 2019).
Safety and Hazards
properties
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRVZUMSWJRSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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